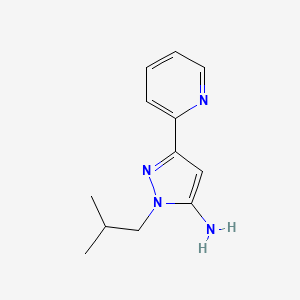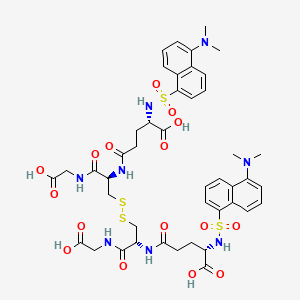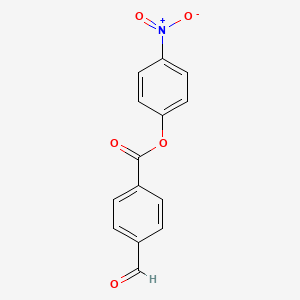![molecular formula C21H31FO3 B13437416 (6R,9R,10S,11S,13S)-9-fluoro-6,11-dihydroxy-10,13,17,17-tetramethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13437416.png)
(6R,9R,10S,11S,13S)-9-fluoro-6,11-dihydroxy-10,13,17,17-tetramethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (6R,9R,10S,11S,13S)-9-fluoro-6,11-dihydroxy-10,13,17,17-tetramethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one is a complex organic molecule with significant importance in various scientific fields This compound is characterized by its unique structural features, including multiple hydroxyl groups, a fluorine atom, and a cyclopenta[a]phenanthrene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6R,9R,10S,11S,13S)-9-fluoro-6,11-dihydroxy-10,13,17,17-tetramethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one typically involves multi-step organic synthesis. The process begins with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of the fluorine atom and hydroxyl groups. Common reagents used in these steps include fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), and hydroxylating agents, such as osmium tetroxide (OsO4) in the presence of co-oxidants.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to enhance efficiency and scalability. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications.
化学反応の分析
Types of Reactions
(6R,9R,10S,11S,13S)-9-fluoro-6,11-dihydroxy-10,13,17,17-tetramethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (KMnO4, CrO3), reducing agents (LiAlH4, NaBH4), and nucleophiles (NaOMe). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted phenanthrenes. These derivatives can be further utilized in different applications depending on their functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound serves as a valuable intermediate in the synthesis of more complex molecules
Biology
In biological research, (6R,9R,10S,11S,13S)-9-fluoro-6,11-dihydroxy-10,13,17,17-tetramethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one is studied for its potential biological activities. Its structural similarity to certain natural products makes it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory and anticancer research.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets in the body suggests it could be developed into a pharmaceutical agent for treating various diseases, including cancer and inflammatory disorders.
Industry
In the industrial sector, this compound is used as a precursor for the synthesis of advanced materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other high-performance materials.
作用機序
The mechanism of action of (6R,9R,10S,11S,13S)-9-fluoro-6,11-dihydroxy-10,13,17,17-tetramethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets in the body. The compound’s fluorine atom and hydroxyl groups play crucial roles in its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of specific enzymes, modulation of receptor activity, and interference with cellular signaling processes.
類似化合物との比較
Similar Compounds
Similar compounds to (6R,9R,10S,11S,13S)-9-fluoro-6,11-dihydroxy-10,13,17,17-tetramethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one include other fluorinated phenanthrene derivatives and hydroxylated steroids. These compounds share structural similarities but differ in their specific functional groups and overall reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of fluorine and hydroxyl groups on a cyclopenta[a]phenanthrene core. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its significance in scientific research and industry.
特性
分子式 |
C21H31FO3 |
|---|---|
分子量 |
350.5 g/mol |
IUPAC名 |
(6R,9R,10S,11S,13S)-9-fluoro-6,11-dihydroxy-10,13,17,17-tetramethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H31FO3/c1-18(2)7-6-13-14-10-16(24)15-9-12(23)5-8-19(15,3)21(14,22)17(25)11-20(13,18)4/h9,13-14,16-17,24-25H,5-8,10-11H2,1-4H3/t13?,14?,16-,17+,19+,20+,21+/m1/s1 |
InChIキー |
DSRWLXXDUOGIJQ-LEQPTRTOSA-N |
異性体SMILES |
C[C@]12CCC(=O)C=C1[C@@H](CC3[C@@]2([C@H](C[C@]4(C3CCC4(C)C)C)O)F)O |
正規SMILES |
CC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)CCC43C)O)F)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-7-(3-azidopropoxy)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-ene](/img/structure/B13437371.png)

![8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline](/img/structure/B13437383.png)



![(3S,4R,5R)-1-(4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl)-3,4,5,6-tetrahydroxyhexan-2-one](/img/structure/B13437403.png)





